REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]1[C:7](=[O:8])[CH:6]=[CH:5][S:4]1.[Cl:9]Cl>C(OCC)(=O)C>[Cl:1][C:6]1[C:7](=[O:8])[N:3]([CH3:2])[S:4][C:5]=1[Cl:9] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN1SC=CC1=O
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
all solid is dissolved after about 3/4 hour
|
Type
|
CUSTOM
|
Details
|
The solution is degassed
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a cream color mush
|
Type
|
CUSTOM
|
Details
|
Crystallization of the mush from methanol
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(SC1Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |